molecular formula C11H14O2 B1363595 3',5'-Dimethyl-4'-methoxyacetophenone CAS No. 60609-65-6

3',5'-Dimethyl-4'-methoxyacetophenone

Cat. No.: B1363595
CAS No.: 60609-65-6
M. Wt: 178.23 g/mol
InChI Key: OZNRJDZKCCJUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-Dimethyl-4’-methoxyacetophenone is an organic compound with the molecular formula C11H14O2. It is a derivative of acetophenone, characterized by the presence of two methyl groups and one methoxy group attached to the aromatic ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dimethyl-4’-methoxyacetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dimethylphenol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent.

Industrial Production Methods: In industrial settings, the production of 3’,5’-Dimethyl-4’-methoxyacetophenone can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Types of Reactions:

    Oxidation: 3’,5’-Dimethyl-4’-methoxyacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to the ortho and para positions relative to the acetophenone moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: 3’,5’-Dimethyl-4’-methoxybenzoic acid.

    Reduction: 3’,5’-Dimethyl-4’-methoxybenzyl alcohol.

    Substitution: 3’,5’-Dimethyl-4’-methoxyacetophenone derivatives with halogen substituents.

Scientific Research Applications

3’,5’-Dimethyl-4’-methoxyacetophenone is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory and analgesic properties, is ongoing.

    Industry: It is employed in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-4’-methoxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups enhance its binding affinity to these targets, leading to modulation of their activity. The compound can inhibit or activate pathways depending on the nature of the target, influencing various biochemical processes.

Comparison with Similar Compounds

    4’-Methoxyacetophenone: Lacks the methyl groups, resulting in different reactivity and applications.

    3’,5’-Dimethylacetophenone: Lacks the methoxy group, affecting its chemical properties and uses.

    4’-Methyl-3’-methoxyacetophenone: Has a different substitution pattern, leading to variations in its chemical behavior.

Uniqueness: 3’,5’-Dimethyl-4’-methoxyacetophenone is unique due to the combined presence of both methyl and methoxy groups, which confer distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

1-(4-methoxy-3,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-10(9(3)12)6-8(2)11(7)13-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNRJDZKCCJUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374398
Record name 3',5'-Dimethyl-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60609-65-6
Record name 3',5'-Dimethyl-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60609-65-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-Dimethyl-4'-methoxyacetophenone
Reactant of Route 2
3',5'-Dimethyl-4'-methoxyacetophenone
Reactant of Route 3
Reactant of Route 3
3',5'-Dimethyl-4'-methoxyacetophenone
Reactant of Route 4
Reactant of Route 4
3',5'-Dimethyl-4'-methoxyacetophenone
Reactant of Route 5
Reactant of Route 5
3',5'-Dimethyl-4'-methoxyacetophenone
Reactant of Route 6
Reactant of Route 6
3',5'-Dimethyl-4'-methoxyacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.